molecular formula C17H17NO3 B8718509 (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid

(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid

Cat. No.: B8718509
M. Wt: 283.32 g/mol
InChI Key: KRFUEXGPDYTGGI-INIZCTEOSA-N
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Description

(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetyl chloride.

    Acylation Reaction: Benzylamine undergoes acylation with acetyl chloride to form N-acetylbenzylamine.

    Formation of the Propionic Acid Derivative: The N-acetylbenzylamine is then reacted with a suitable reagent, such as benzyl bromide, to introduce the diphenyl group and form the desired propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting key pathways such as oxidative stress, inflammation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetylamino-3,3-diphenyl-propionic acid: The enantiomer of the compound with similar structural features but different biological activity.

    N-acetylphenylalanine: A structurally related compound with an acetylamino group and phenyl ring.

    Diphenylalanine: A compound with two phenyl groups attached to an amino acid backbone.

Uniqueness

(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is unique due to its specific chiral configuration and the presence of both acetylamino and diphenyl groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-acetamido-3,3-diphenylpropanoic acid

InChI

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21)/t16-/m0/s1

InChI Key

KRFUEXGPDYTGGI-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution (1.25 M) of diethyl acetamidomalonate (10.94 g, 50.57 mmol) in N-methyl-2-pyrrolidone (40 mL) was added potassium t-butoxide (5.90 g, 52.60 mmol), and the mixture was stirred at room temperature for 1 hr. Diphenylmethylene bromide (10.0 g, 46.46 mmol) was added, and the mixture was stirred at 70° C. for 5 hrs. After completion of the reaction, 2M aqueous sodium hydroxide solution (45 mL) was added to the reaction mixture, and the mixture was stirred at 70° C. for 3 hrs. The reaction mixture was allowed to cool to room temperature, toluene (19 mL) was added, and the mixture was partitioned. The aqueous layer was adjusted to pH 7.0 with concentrated hydrochloric acid (8.8 mL). Ethyl acetate (80 mL) was added, and then concentrated hydrochloric acid (13.0 mL) was added. The mixture was partitioned, and the aqueous layer was extracted with ethyl acetate (40 mL). The organic layers were combined, successively washed with 2M hydrochloric acid (40 mL, three times) and saturated brine (10 mL), and concentrated. Toluene (30 mL) was added to the concentrated solution and the mixture was concentrated at 50° C. Toluene (30 mL) was added again, and the mixture was stirred for 30 min and cooled to 0° C. over 5 hrs, which resulted in the precipitation of white crystals. The crystals were collected by filtration and dried under reduced pressure to give the title compound (9.18 g).
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution (1.25 M) of diethyl acetamidomalonate (6.79 g, 31.25 mmol) in N-methyl-2-pyrrolidone (25 mL) was added 60% sodium hydride (1.25 g, 31.25 mmol), and the mixture was stirred at room temperature for 1 hr. Diphenylmethylene chloride (4.45 mL, 25.0 mmol) and potassium iodide (4.15 g, 25 mmol) were added, and the mixture was stirred at 50° C. for 7 hrs. After completion of the reaction, toluene (75 mL) and water (31.5 mL) were added to the reaction mixture, and the mixture was partitioned. The organic layer was washed twice with water (31.5 mL) and concentrated. Ethanol (31.5 mL) and 2M aqueous sodium hydroxide solution (37.5 mL) were added to the concentrated solution, and the mixture was stirred at 80° C. for 11 hrs and allowed to cool to 25° C. Toluene (9 mL) was added and the mixture was partitioned. The aqueous layer was concentrated to a half volume and adjusted to pH 1.1 with concentrated hydrochloric acid, which resulted in the precipitation of white crystals. The crystals were collected by filtration and dried under vacuum to give the title compound (5.0 g).
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution (1.25 M) of diethyl acetamidomalonate (13.33 g, 61.8 mmol) in N-methyl-2-pyrrolidone (40 mL) was added potassium t-butoxide (7.20 g, 64.3 mmol), and the mixture was stirred at room temperature for 1 hr. Diphenylmethylene chloride (10.0 g, 49.3 mmol) and potassium iodide (4.10 g, 24.7 mol) were added, and the mixture was stirred at 70° C. for 6 hrs. After completion of the reaction, 2M aqueous sodium hydroxide solution (45 mL) was added to the reaction mixture, and the mixture was stirred at 60° C. for 5 hrs. The reaction mixture was allowed to cool to room temperature and the mixture was partitioned. The aqueous layer was adjusted to pH 7.0 with concentrated hydrochloric acid (4.4 mL). Ethyl acetate (80 mL) was added, and then concentrated hydrochloric acid (6.9 mL) was added. The mixture was partitioned and the aqueous layer was extracted with ethyl acetate (40 mL). The organic layers were combined, successively washed with 2M hydrochloric acid (20 mL, three times) and saturated brine (10 mL), and concentrated. Toluene (30 mL) was added to the concentrated solution and the mixture was concentrated at 50° C. Toluene (30 mL) was added again, and the mixture was stirred for 30 min and cooled to 0° C. over 5 hrs, which resulted in the precipitation of white crystals. The crystals were collected by filtration and dried under reduced pressure to give the title compound (11.69 g). The powder X-ray (Cu—Kα ray) of the dry crystals showed characteristic peaks at 5.8°, 11.5°, 21.6°, 23.2° and 28.7°, as shown in FIG. 1.
Quantity
13.33 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

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